N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Description
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C14H17N5O2S3 and its molecular weight is 383.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacterial cell–cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The affected pathways are primarily the quorum sensing pathways in Gram-negative bacteria . These pathways are used by bacteria for cell–cell communication and to coordinate behavior such as biofilm formation and pathogenesis . By inhibiting these pathways, the compound disrupts these processes.
Result of Action
The result of the compound’s action is the disruption of bacterial cell–cell communication and coordination of host toxic behaviors . This includes the prevention of biofilm formation, reduction in the production of toxins, and discouragement of bacteria to develop future resistance .
Biological Activity
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that incorporates a thiazole and thiadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Structural Characteristics
The compound's structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C17H17N5O2S4 |
Molecular Weight | 451.6 g/mol |
CAS Number | 1351615-28-5 |
Antimicrobial Activity
Compounds containing thiadiazole and thiazole rings have demonstrated significant antimicrobial properties. The presence of these moieties in this compound suggests potential efficacy against various pathogens.
- In vitro Studies : Research indicates that derivatives of thiadiazoles exhibit promising antibacterial activity against a range of bacteria. For instance, compounds similar to our target have shown effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values lower than established antibiotics .
Anticancer Activity
The anticancer potential of this compound is supported by studies on related compounds.
- Cytotoxicity Assays : In studies involving human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer), several derivatives exhibited IC50 values ranging from 0.28 to 10 μg/mL, indicating strong growth inhibition . Notably, compounds with similar structures have induced apoptosis in cancer cells without causing cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory effects of compounds containing the thiadiazole scaffold are well-documented.
- Mechanisms of Action : Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting that this compound may possess similar anti-inflammatory capabilities .
Case Studies and Research Findings
- Study on Thiadiazole Derivatives : A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of various thiadiazole derivatives. One derivative exhibited an EC50 value of 22 μg/ml against Xanthomonas axonopodis, showcasing the potential for agricultural applications .
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic properties of 1,3,4-thiadiazole derivatives against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer activity .
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S3/c20-10(16-12-15-6-7-22-12)8-23-14-19-18-13(24-14)17-11(21)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBZMRTPMRBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.